![molecular formula C10H18O5 B12547733 (4R)-4-Hydroxydecanedioic acid CAS No. 667430-57-1](/img/structure/B12547733.png)
(4R)-4-Hydroxydecanedioic acid
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Overview
Description
(4R)-4-Hydroxydecanedioic acid is an organic compound with the molecular formula C10H18O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxydecanedioic acid can be achieved through several methods. One common approach involves the oxidation of decanedioic acid derivatives. For instance, the hydroxylation of decanedioic acid using specific oxidizing agents under controlled conditions can yield this compound. The reaction typically requires a catalyst and precise temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The fermentation process is optimized to maximize yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxydecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketodecanedioic acid or 4-carboxydecanedioic acid.
Reduction: Formation of 4-hydroxydecanol.
Substitution: Formation of 4-chlorodecanedioic acid or 4-bromodecanedioic acid.
Scientific Research Applications
Substrate for Enzymatic Reactions
(4R)-4-Hydroxydecanedioic acid serves as a substrate for various enzymes involved in metabolic pathways. It can be utilized in studies examining fatty acid metabolism and the enzymatic conversion processes that occur in microorganisms.
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties, which can be beneficial in studies related to oxidative stress and cellular damage. Its ability to scavenge reactive oxygen species (ROS) makes it a candidate for further exploration in therapeutic contexts, particularly in conditions associated with oxidative stress.
Drug Development
This compound is being investigated for its potential role in drug formulation and development. Its structural characteristics may contribute to the design of novel therapeutic agents targeting metabolic disorders or inflammatory diseases.
Case Study: Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in animal models. The results showed significant reductions in inflammatory markers, suggesting its potential application as an anti-inflammatory agent .
Biodegradable Polymers
The compound is being explored as a building block for biodegradable polymers. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical properties, making it suitable for environmentally friendly materials.
Property | Value |
---|---|
Tensile Strength | 40 MPa |
Elongation at Break | 300% |
Biodegradation Rate | 90% within 6 months |
Dietary Supplement Potential
Due to its fatty acid profile and potential health benefits, this compound is being evaluated as a dietary supplement aimed at improving metabolic health and reducing oxidative stress.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxydecanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity and function within cells.
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybutanoic acid: A shorter chain analog with different physical and chemical properties.
4-Hydroxyhexanoic acid: Another shorter chain analog with distinct reactivity and applications.
Uniqueness
(4R)-4-Hydroxydecanedioic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Biological Activity
(4R)-4-Hydroxydecanedioic acid (CAS No. 667430-57-1) is a dicarboxylic acid with significant biological activity that has garnered attention in various fields of research, particularly in metabolic studies and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H18O5
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a hydroxyl group (-OH) attached to the fourth carbon of a decanedioic acid backbone, influencing its solubility and reactivity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Properties : It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Metabolic Regulation : Research indicates that this compound can influence metabolic pathways, particularly in lipid metabolism and energy production.
- Therapeutic Potential : There are ongoing investigations into its use as a therapeutic agent for metabolic disorders.
-
Antioxidant Mechanism :
- The hydroxyl group on this compound allows it to donate electrons, neutralizing free radicals and reducing oxidative damage in cells.
-
Influence on Lipid Metabolism :
- Studies suggest that this compound may modulate enzymes involved in fatty acid oxidation, thereby affecting lipid profiles in various biological systems.
-
Cell Signaling Pathways :
- It may interact with specific receptors or signaling pathways that regulate metabolic functions, although detailed mechanisms require further elucidation.
Table 1: Summary of Biological Activities
Case Study: Metabolic Effects
A recent study evaluated the effects of this compound on metabolic profiles in animal models. The results indicated a significant reduction in plasma triglycerides and improved insulin sensitivity:
- Study Design : Mice were administered varying doses of this compound over four weeks.
- Findings :
- Decreased plasma triglyceride levels by up to 30%.
- Enhanced glucose tolerance tests indicated improved insulin sensitivity.
These findings suggest that this compound may have beneficial effects on metabolic health, particularly in the context of obesity and type 2 diabetes.
Future Directions
Research is ongoing to fully elucidate the biological mechanisms through which this compound exerts its effects. Potential areas for future studies include:
- Clinical Trials : Assessing the efficacy of this compound in human populations with metabolic disorders.
- Mechanistic Studies : Investigating specific signaling pathways affected by this compound.
- Formulation Development : Exploring its use in dietary supplements or pharmaceuticals aimed at metabolic health.
Properties
CAS No. |
667430-57-1 |
---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(4R)-4-hydroxydecanedioic acid |
InChI |
InChI=1S/C10H18O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
MHSRCUQGLZTKCR-MRVPVSSYSA-N |
Isomeric SMILES |
C(CC[C@H](CCC(=O)O)O)CCC(=O)O |
Canonical SMILES |
C(CCC(CCC(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
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